Cas no 1805367-01-4 (Methyl 4-amino-6-(difluoromethyl)-2-iodopyridine-3-carboxylate)
Methyl 4-amino-6-(difluoromethyl)-2-iodopyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-amino-6-(difluoromethyl)-2-iodopyridine-3-carboxylate
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- Inchi: 1S/C8H7F2IN2O2/c1-15-8(14)5-3(12)2-4(6(9)10)13-7(5)11/h2,6H,1H3,(H2,12,13)
- InChI Key: ANGIYCOYSHAVPL-UHFFFAOYSA-N
- SMILES: IC1=C(C(=O)OC)C(=CC(C(F)F)=N1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 243
- XLogP3: 1.9
- Topological Polar Surface Area: 65.2
Methyl 4-amino-6-(difluoromethyl)-2-iodopyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029066332-1g |
Methyl 4-amino-6-(difluoromethyl)-2-iodopyridine-3-carboxylate |
1805367-01-4 | 97% | 1g |
$1,579.40 | 2022-04-01 |
Methyl 4-amino-6-(difluoromethyl)-2-iodopyridine-3-carboxylate Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on Methyl 4-amino-6-(difluoromethyl)-2-iodopyridine-3-carboxylate
Methyl 4-amino-6-(difluoromethyl)-2-iodopyridine-3-carboxylate: A Comprehensive Overview
Methyl 4-amino-6-(difluoromethyl)-2-iodopyridine-3-carboxylate, with the CAS number 1805367-01-4, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structural features, which include an amino group at the 4-position, a difluoromethyl group at the 6-position, and an iodine atom at the 2-position of the pyridine ring. The carboxylate group at the 3-position is esterified with a methyl group, further enhancing its chemical versatility.
The synthesis of Methyl 4-amino-6-(difluoromethyl)-2-iodopyridine-3-carboxylate involves a series of intricate multi-step reactions, often requiring precise control over reaction conditions to achieve the desired product. Recent advancements in synthetic methodologies have enabled researchers to optimize the production process, making this compound more accessible for various applications. The compound's structure is particularly amenable to further functionalization, allowing for the exploration of its potential in drug design and material synthesis.
One of the most promising applications of this compound lies in its potential as a building block for pharmaceutical agents. The presence of an iodine atom in the pyridine ring makes it an attractive candidate for Suzuki-Miyaura coupling reactions, a widely used method in organic synthesis for forming carbon-heteroatom bonds. This property has been leveraged in recent studies to develop novel bioactive molecules with potential anti-cancer and anti-inflammatory properties.
In addition to its role in drug discovery, Methyl 4-amino-6-(difluoromethyl)-2-iodopyridine-3-carboxylate has also found applications in materials science. Its unique electronic properties make it a suitable candidate for use in organic electronics, particularly in the development of light-emitting diodes (LEDs) and photovoltaic devices. Recent research has demonstrated that incorporating this compound into conjugated systems can significantly enhance their electronic performance, paving the way for next-generation electronic materials.
The structural features of this compound also make it an ideal substrate for studying various chemical transformations. For instance, the amino group at the 4-position can be readily modified to introduce additional functionality, enabling researchers to explore a wide range of chemical reactions and their outcomes. This flexibility has been exploited in recent studies to investigate novel catalytic processes and reaction mechanisms.
From a pharmacological perspective, Methyl 4-amino-6-(difluoromethyl)-2-iodopyridine-3-carboxylate exhibits interesting bioactivity profiles that warrant further investigation. Preclinical studies have shown that it possesses moderate inhibitory activity against certain enzymes associated with neurodegenerative diseases, suggesting its potential as a lead compound for drug development. However, additional research is required to fully understand its pharmacokinetic properties and safety profile.
The difluoromethyl group at the 6-position introduces unique steric and electronic effects into the molecule, which can significantly influence its reactivity and biological activity. Recent computational studies have provided insights into how these effects impact the compound's interactions with biological targets, offering valuable guidance for future optimization efforts.
In conclusion, Methyl 4-amino-6-(difluoromethyl)-2-iodopyridine-3-carboxylate is a versatile and intriguing compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers in medicinal chemistry, materials science, and beyond. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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